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Compound of Interest

Compound Name: N-octyl-3-phenylpropanamide

Cat. No.: B330106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-octyl-3-phenylpropanamide, a

substituted amide with potential applications in medicinal chemistry and drug discovery. The

document details its chemical identity, synthesis, and physicochemical properties, offering

insights for its use in research and development.

Chemical Identity and Nomenclature
IUPAC Name: 3-phenyl-N-octylpropanamide[1]

CAS Number: Information on a specific CAS number for N-octyl-3-phenylpropanamide is

not readily available in public databases. The parent compound, 3-phenylpropanamide, has

the CAS number 102-93-2.[2][3][4]

Molecular Formula: C₁₇H₂₇NO[1]

Molecular Weight: 261.41 g/mol [1]

Table 1: Chemical Identifiers for N-octyl-3-phenylpropanamide
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Identifier Value Source

IUPAC Name 3-phenyl-N-octylpropanamide SpectraBase[1]

Molecular Formula C₁₇H₂₇NO SpectraBase[1]

Molecular Weight 261.41 g/mol SpectraBase[1]
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Rationale in Drug Discovery
N-substituted amides are a significant class of organic compounds in pharmaceutical

chemistry.[5] Their prevalence stems from their ability to form strong hydrogen bonds with

biological targets, which can enhance binding affinity and, consequently, therapeutic efficacy.[5]

The amide bond is a critical component in the backbone of peptides and proteins and is

present in approximately a quarter of all marketed drugs.[6]

The N-octyl substituent in N-octyl-3-phenylpropanamide introduces a significant lipophilic

character to the molecule. This modification can be strategically employed in drug design to

modulate pharmacokinetic properties such as:

Solubility: Increasing lipophilicity can decrease aqueous solubility but enhance solubility in

lipidic environments, potentially influencing membrane permeability.

Metabolic Stability: The nature of the N-substituent can affect the metabolic stability of the

amide bond, influencing the drug's half-life.[5]
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Membrane Permeability: The octyl chain can facilitate the passage of the molecule across

biological membranes, which is crucial for reaching intracellular targets.

The 3-phenylpropanamide scaffold itself is a versatile building block in medicinal chemistry,

with derivatives showing a broad spectrum of biological activities.[7]

Synthesis and Experimental Protocols
The synthesis of N-octyl-3-phenylpropanamide can be achieved through standard amidation

reactions. Below are two common protocols for the synthesis of N-substituted amides, adapted

for this specific compound.

Protocol 1: Acid Chloride Route
This is a two-step process involving the conversion of the carboxylic acid to a more reactive

acid chloride, followed by reaction with the amine.

Step 1: Formation of 3-Phenylpropanoyl Chloride

Reagents: 3-phenylpropanoic acid, Thionyl chloride (SOCl₂)

Procedure: 3-phenylpropanoic acid is reacted with an excess of thionyl chloride, often in an

inert solvent like dichloromethane (DCM) or under neat conditions. The reaction is typically

performed at room temperature or with gentle heating. The excess thionyl chloride and the

HCl byproduct are removed under reduced pressure to yield the crude 3-phenylpropanoyl

chloride.

Step 2: Amidation

Reagents: 3-phenylpropanoyl chloride, Octylamine, a non-nucleophilic base (e.g.,

triethylamine or pyridine)

Procedure: The crude 3-phenylpropanoyl chloride is dissolved in an aprotic solvent such as

DCM. The solution is cooled in an ice bath, and octylamine, along with the base, is added

dropwise. The base is necessary to neutralize the HCl generated during the reaction. The

reaction mixture is stirred and allowed to warm to room temperature. After completion, the

reaction is quenched with water, and the product is extracted with an organic solvent. The

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b085529
https://www.benchchem.com/product/b330106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b330106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


organic layer is then washed, dried, and concentrated to yield the crude N-octyl-3-
phenylpropanamide, which can be further purified by chromatography.

Step 1: Acid Chloride Formation

Step 2: Amidation

3-Phenylpropanoic Acid

3-Phenylpropanoyl Chloride

 + SOCl₂
- SO₂

- HCl

Thionyl Chloride (SOCl₂)

N-octyl-3-phenylpropanamide

 + Octylamine
+ Base

Octylamine

Base (e.g., Et₃N)

Figure 1: Synthesis via Acid Chloride Route.

Click to download full resolution via product page

Caption: Figure 1: Synthesis via Acid Chloride Route.

Protocol 2: Carbodiimide-Mediated Amidation
This method directly couples the carboxylic acid and the amine using a coupling agent like

dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

Reagents: 3-phenylpropanoic acid, Octylamine, EDC·HCl (or DCC), and optionally a catalyst

like 4-dimethylaminopyridine (DMAP).

Procedure: 3-phenylpropanoic acid and octylamine are dissolved in a suitable aprotic solvent

(e.g., DCM or DMF). EDC·HCl is then added to the mixture, often in the presence of a

catalytic amount of DMAP. The reaction is stirred at room temperature until completion. The
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byproducts (dicyclohexylurea if DCC is used, or a water-soluble urea derivative with EDC)

are removed by filtration or aqueous workup. The final product is then isolated and purified

as described in the previous method.

3-Phenylpropanoic Acid

N-octyl-3-phenylpropanamideOctylamine

Coupling Agent
(e.g., EDC, DCC)

Figure 2: Carbodiimide-Mediated Synthesis.

Click to download full resolution via product page

Caption: Figure 2: Carbodiimide-Mediated Synthesis.

Physicochemical and Spectroscopic Data
The characterization of N-octyl-3-phenylpropanamide is crucial for confirming its identity and

purity.

Table 2: Predicted and Experimental Physicochemical Properties
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Property Value Notes

Molecular Weight 261.409 g/mol ---

Exact Mass 261.209264 g/mol From SpectraBase[1]

Appearance White to off-white solid

Predicted based on the parent

compound, 3-

phenylpropanamide.[2]

Solubility
Sparingly soluble in water,

soluble in organic solvents

Predicted based on the parent

compound and the presence of

the octyl chain.[2]

Spectroscopic Data
¹³C NMR: The carbon NMR spectrum is expected to show signals for the carbonyl carbon,

the carbons of the phenyl ring, the two aliphatic carbons of the propanamide backbone, and

the eight carbons of the octyl chain.[7]

¹H NMR: The proton NMR spectrum would display characteristic signals for the aromatic

protons of the phenyl group, the methylene protons of the propanamide backbone, the

methylene protons of the octyl chain, a triplet for the terminal methyl group of the octyl chain,

and a broad signal for the N-H proton of the amide.

FTIR Spectroscopy: The IR spectrum will prominently feature a strong absorption band for

the C=O stretch of the amide group, typically in the range of 1630-1680 cm⁻¹. Another

characteristic absorption would be the N-H stretch, usually appearing as a single peak in the

3350-3250 cm⁻¹ region for secondary amides.

SpectraBase provides computed ¹³C NMR and experimental FTIR data for "Propanamide, 3-

phenyl-N-octyl-".[1]

Potential Applications and Future Directions
The unique combination of a phenylpropanamide core and a long N-alkyl chain suggests

several potential applications for N-octyl-3-phenylpropanamide in drug discovery and

development:
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Neurological Disorders: The lipophilic nature of the molecule could facilitate its entry into the

central nervous system, making it a candidate for modification and testing against

neurological targets.

Antimicrobial Agents: The phenylpropanoid class of compounds is known for a broad

spectrum of pharmacological activities, including antimicrobial effects.[7] The octyl chain

could enhance the interaction of the molecule with bacterial cell membranes.

Probe for Biological Studies: This compound could serve as a molecular probe to study the

influence of lipophilicity on the activity of a particular pharmacophore.

Further research is warranted to explore the biological activity profile of N-octyl-3-
phenylpropanamide and its derivatives. Synthesis of a library of related compounds with

varying N-alkyl chain lengths could provide valuable structure-activity relationship (SAR) data.

Conclusion
N-octyl-3-phenylpropanamide is a molecule of interest for medicinal chemists and drug

discovery professionals. Its synthesis is straightforward, and its structure offers a platform for

further chemical modification. The strategic incorporation of an N-octyl group provides a means

to modulate the pharmacokinetic properties of the 3-phenylpropanamide scaffold, potentially

leading to the development of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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